molecular formula C13H17BrClN3O B6625325 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone

1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone

Cat. No. B6625325
M. Wt: 346.65 g/mol
InChI Key: GCQWXMNPHNQRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone, also known as BCT-197, is a novel small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. In

Mechanism of Action

1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone acts as a potent inhibitor of a specific protein kinase known as CK2. This protein kinase plays a crucial role in various signaling pathways that are involved in cell growth, proliferation, and survival. 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone binds to the ATP-binding site of CK2, thereby preventing its activity and downstream signaling.
Biochemical and Physiological Effects:
1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In addition, 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone has been found to have neuroprotective effects by preventing oxidative stress and neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone is its high potency and specificity for CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to optimize the synthesis and formulation of 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone for use in experimental settings.

Synthesis Methods

1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone can be synthesized using a multi-step process that involves the reaction of 3-bromo-5-chloropyridine-2-carbaldehyde with piperidine and subsequent reactions with other reagents. The final product is obtained in high yield and purity.

Scientific Research Applications

1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone can inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone has been found to have neuroprotective effects by preventing neuronal cell death.

properties

IUPAC Name

1-[4-[[(3-bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN3O/c1-9(19)18-4-2-10(3-5-18)7-16-13-12(14)6-11(15)8-17-13/h6,8,10H,2-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWXMNPHNQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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